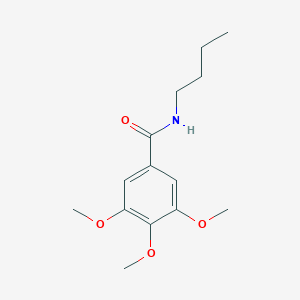

N-Butyl-3,4,5-trimethoxybenzamide

Description

N-Butyl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core and an N-butyl substituent. It is synthesized via amidation reactions, yielding a white solid with a melting point of 115–116°C and a high synthesis yield (89.1%) . Spectroscopic data (IR, ¹H/¹³C NMR) confirm its structure, with key signals at δ6.98 (s, 2H, aromatic protons) and δ3.43 (q, J=5.8 Hz, N-butyl chain) in ¹H NMR .

Properties

CAS No. |

70001-46-6 |

|---|---|

Molecular Formula |

C14H21NO4 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-butyl-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C14H21NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16) |

InChI Key |

VMBFKKOESWAMII-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Other CAS No. |

70001-46-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Analogs

N-Isobutyl-3,4,5-trimethoxybenzamide

- Structure : Branched isobutyl chain at the amide nitrogen.

- Physical Properties : Higher melting point (118–119°C) and yield (91.3%) compared to the linear N-butyl analog, suggesting enhanced crystallinity .

- Biological Activity: Superior trypanocidal activity (IC₅₀ = 2.21 µM) and selectivity (SI = 298.64) against T. cruzi trypomastigotes, attributed to the branched chain’s improved hydrophobic interactions with histone deacetylase (HDAC) .

N-Cyclohexyl-3,4,5-trimethoxybenzamide

Table 1: Physical Properties of Alkyl-Substituted Analogs

| Compound | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| N-Butyl (13) | Linear C₄H₉ | 115–116 | 89.1 |

| N-Isobutyl (14) | Branched C₄H₉ | 118–119 | 91.3 |

| N-Cyclohexyl (15) | Cyclohexyl | 179–180 | 44.4 |

Aromatic-Substituted Analogs

N-Benzyl-3,4,5-trimethoxybenzamide

- Structure : Benzyl group introduces aromatic π-π interactions.

- Physical Properties : Melting point 138–139°C; moderate yield (59.6%) .

N-4-Hydroxybenzyl-3,4,5-trimethoxybenzamide

Mechanistic Insights from Molecular Modeling

- N-Isobutyl Analog (17): Docking studies reveal hydrophobic interactions with HDAC’s active site, particularly with Glu-875, enhancing trypanocidal potency .

- N-4-Hydroxybenzyl Analog : Stable binding (RMSD = 2.4 Å) in acetylcholinesterase’s catalytic gorge, mediated by polar interactions with TYR337 and TRP286 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.